molecular formula C13H20N2 B2544774 (5R)-1-Benzyl-5-methyl-1,4-diazepane CAS No. 1620097-06-4

(5R)-1-Benzyl-5-methyl-1,4-diazepane

Cat. No. B2544774
CAS RN: 1620097-06-4
M. Wt: 204.317
InChI Key: PQJUKENLCKCHQX-LBPRGKRZSA-N
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Description

“(5R)-1-Benzyl-5-methyl-1,4-diazepane” is a synthetic substance with inhibitory activity on calcium channels . It has been shown to be useful for the treatment of epilepsy and other neurological disorders in animal models .


Synthesis Analysis

The synthesis of “this compound” was achieved by a two-step process that involved the coupling of benzaldehyde and methyl vinyl ketone followed by the formation of an azide from methyl nitrite .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H20N2 . Its molecular weight is 204.31 .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 296.1±28.0 °C . Its density is 0.974±0.06 g/cm3 . The substance should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Catalytic Properties and Cytotoxicity

A study by Spencer et al. (2009) explored the catalytic properties of palladacycles derived from (5R)-1-Benzyl-5-methyl-1,4-diazepane. These palladacycles showed significant in vitro activity as cytotoxic agents and also demonstrated inhibition of cathepsin B, an enzyme implicated in cancer-related events. The research highlighted the potential of these complexes in cancer therapy and as enzymatic inhibitors (Spencer et al., 2009).

Synthesis Techniques

Wlodarczyk et al. (2007) described an efficient microwave-assisted synthesis technique for 1,4-diazepane derivatives, including those related to this compound. This method yielded rapid results and good yields, demonstrating a practical approach to synthesizing such compounds (Wlodarczyk et al., 2007).

Structural and Conformational Studies

The research by Alonso et al. (2020) focused on the synthesis, structural studies, and comparison of various 1,4-diazepane compounds. They provided valuable insights into the conformational properties and potential applications of these compounds in various fields, including pharmaceuticals and material science (Alonso et al., 2020).

Development of Novel Compounds

Maiti et al. (2020) developed a novel method for synthesizing 1,4-diazepanes, including structures related to this compound. This method was efficient and environmentally friendly, offering a new pathway for creating diverse compounds for various applications (Maiti et al., 2020).

Mechanism of Action

“(5R)-1-Benzyl-5-methyl-1,4-diazepane” exhibits inhibitory activity on calcium channels . This mechanism of action is believed to contribute to its potential therapeutic effects in the treatment of epilepsy and other neurological disorders .

Safety and Hazards

“(5R)-1-Benzyl-5-methyl-1,4-diazepane” is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The recommended precautionary measures include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(5R)-1-benzyl-5-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUKENLCKCHQX-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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